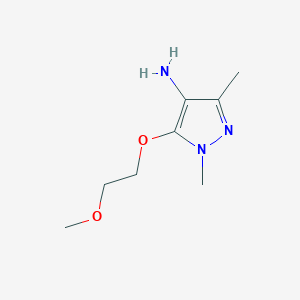
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methoxyethoxy and dimethyl groups
Preparation Methods
The synthesis of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyethoxy and dimethyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include sodium bis(2-methoxyethoxy)aluminium hydride for reduction and various acids or bases for substitution reactions
Scientific Research Applications
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
5-(2-Methoxyethoxy)-1,3-dimethyl-1h-pyrazol-4-amine can be compared with similar compounds such as sodium bis(2-methoxyethoxy)aluminium hydride and tris(2-methoxyethoxy)(vinyl)silane. These compounds share some structural similarities but differ in their chemical properties and applications. For example, sodium bis(2-methoxyethoxy)aluminium hydride is primarily used as a reducing agent, while tris(2-methoxyethoxy)(vinyl)silane is used in polymer chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2/c1-6-7(9)8(11(2)10-6)13-5-4-12-3/h4-5,9H2,1-3H3 |
InChI Key |
GEZNNHCHHNXUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
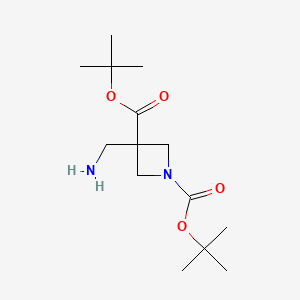
![4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)

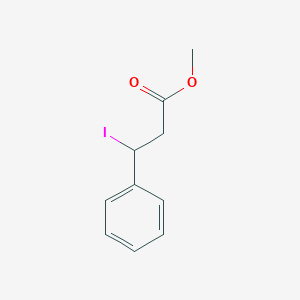
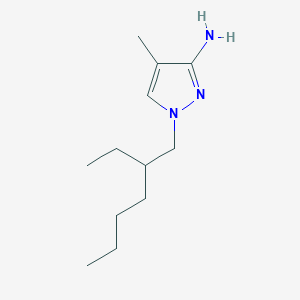
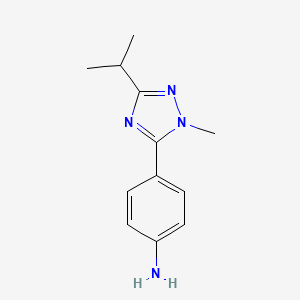
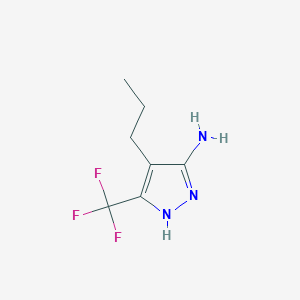
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
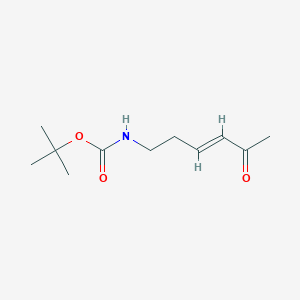
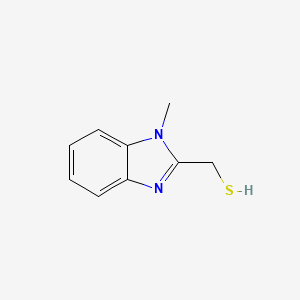
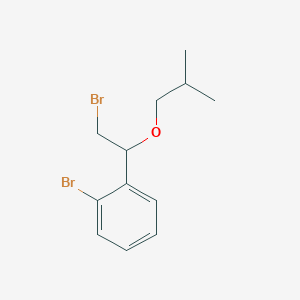
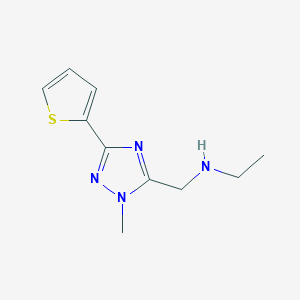
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)
